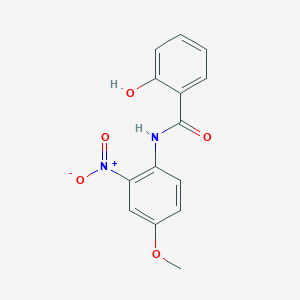
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O5 It is a derivative of benzamide, featuring a hydroxyl group, a methoxy group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzaldehyde
Reduction: Formation of 2-hydroxy-N-(4-methoxy-2-aminophenyl)benzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and nitro groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-(4-methyl-3-nitrophenyl)benzamide
- 2-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide
- 2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
- 2-hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzamide
- 2-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
73454-95-2 |
|---|---|
Formule moléculaire |
C14H12N2O5 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O5/c1-21-9-6-7-11(12(8-9)16(19)20)15-14(18)10-4-2-3-5-13(10)17/h2-8,17H,1H3,(H,15,18) |
Clé InChI |
YILLZUBIBYVGNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















